1-(4-Fluorophenyl)but-3-en-1-amine

Descripción general

Descripción

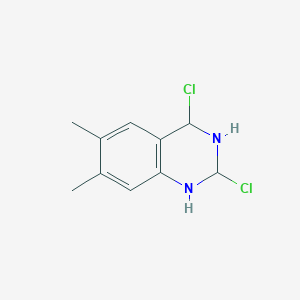

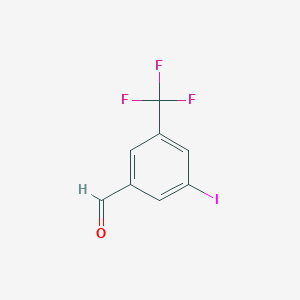

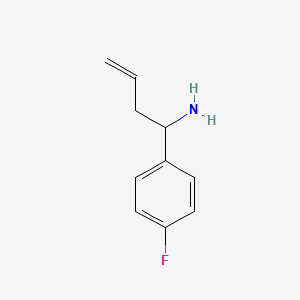

“1-(4-Fluorophenyl)but-3-en-1-amine” is an organic compound with the molecular formula C10H12FN . It is a colorless or light yellow solid that can exist in powder form at room temperature . It is an aromatic amine compound that contains a 4-fluorophenyl ring and a but-3-en-1-amine group .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various pathways. One common method involves the reaction of 1,4-difluorobenzene and but-3-en-1-amine under appropriate reaction conditions . The specific preparation methods and conditions can be adjusted according to the needs .Molecular Structure Analysis

The molecular structure of “this compound” includes a 4-fluorophenyl ring and a but-3-en-1-amine group . The InChI code for this compound is 1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H/t10-;/m1./s1 .Physical and Chemical Properties Analysis

“this compound” is a colorless or light yellow solid that can exist in powder form at room temperature . It has a moderate to low melting point and boiling point . The molecular weight of this compound is 165.21 .Aplicaciones Científicas De Investigación

Pharmacological Studies

- Blood Pressure and Toxicity Analysis : Research indicates that analogs of 1-(4-Fluorophenyl)but-3-en-1-amine show varying degrees of pressor (blood pressure increasing) and depressor (blood pressure decreasing) effects. The primary amine structure has been linked to pressor activity, which diminishes with alkyl substitution. The toxicity of these compounds is comparatively low, with the most toxic being those that exhibit depressor effects (Lands, 1952).

Chemical Synthesis and Reactions

- Ortho Lithiation in Chemical Synthesis : The compound's fluorine substituent influences ortho lithiation in 1-(fluorophenyl)pyrroles, regardless of the structure of tertiary amine type ligands. This property aids in the kinetic acidity increase of the neighboring position, offering insights into synthetic chemistry (Faigl et al., 1998).

- Triazacyclohexane Synthesis : The synthesis of unsymmetrically substituted triazacyclohexanes, utilizing ortho- or para-fluorophenyl groups, demonstrates the versatility of this compound in forming stable structures with potential applications in coordination chemistry (Latreche et al., 2010).

- Formation of Pyrrolidine Derivatives : The reaction of pent-4-en-1-amines with fluoroalkyl iodides, facilitated by sodium dithionite, leads to the efficient synthesis of 2-fluoroalkyl pyrrolidine derivatives, indicating the potential of this compound in organic synthesis (Zhu et al., 2011).

Material Science and Chemistry

- Electronics and Photonics : Research into bipolar phenanthroimidazole derivatives for phosphorescent OLEDs shows the potential of fluorophenyl compounds in advanced material science. These compounds exhibit efficient violet-blue emission and high triplet energy, suitable for OLED applications (Liu et al., 2016).

Biochemistry and Molecular Biology

- DNA and Protein Binding Studies : Studies on Schiff base ligands related to this compound have shown efficient binding with calf thymus DNA and bovine serum albumin. This suggests potential applications in biochemistry and molecular biology for studying nucleic acid-protein interactions (Mukhopadhyay et al., 2015).

Environmental Science

- Detection of Environmental Pollutants : Amine-functionalized α-cyanostilbene derivatives, similar in structure to this compound, have been designed for the detection of picric acid, an environmental pollutant. These compounds demonstrate enhanced fluorescence quenching, offering an efficient method for pollutant detection in environmental science (Ding et al., 2014).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)but-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGUZPOWJQRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696765 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159883-05-2 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)